

Application Notes and Protocols for the Quantification of 6-Chlorochromone

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Compound of Interest

Compound Name: 6-Chlorochromone

Cat. No.: B1349396

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of **6-Chlorochromone**. The methodologies described are based on established analytical techniques for chromone derivatives and related chlorinated aromatic compounds. These protocols are intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.

Introduction

6-Chlorochromone is a heterocyclic compound belonging to the chromone family. Chromone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and precise quantification of **6-Chlorochromone** is essential for various applications, including reaction monitoring, purity assessment of synthetic batches, and quality control of starting materials. This document outlines two primary chromatographic methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of organic compounds, including chromones. When coupled with a UV detector, it offers a robust and sensitive method for quantification. Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency and the added benefit of

mass analysis for unequivocal identification of the analyte. The choice between these methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods for the quantification of **6-Chlorochromone**. Note: This data is hypothetical and serves as a target for method development and validation. Actual performance may vary depending on the specific instrumentation and experimental conditions.

Parameter	HPLC-UV	GC-MS
Limit of Detection (LOD)	0.05 µg/mL	0.01 µg/mL
Limit of Quantification (LOQ)	0.15 µg/mL	0.03 µg/mL
Linearity Range	0.2 - 100 µg/mL	0.05 - 50 µg/mL
Correlation Coefficient (r^2)	> 0.999	> 0.999
Precision (RSD%)	< 2%	< 5%
Accuracy (Recovery %)	98 - 102%	95 - 105%

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes a reversed-phase HPLC method for the quantification of **6-Chlorochromone**.

Instrumentation and Materials

- HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
- Acetonitrile (HPLC grade).

- Water (HPLC grade).
- Formic acid (analytical grade).
- **6-Chlorochromone** reference standard.

Chromatographic Conditions

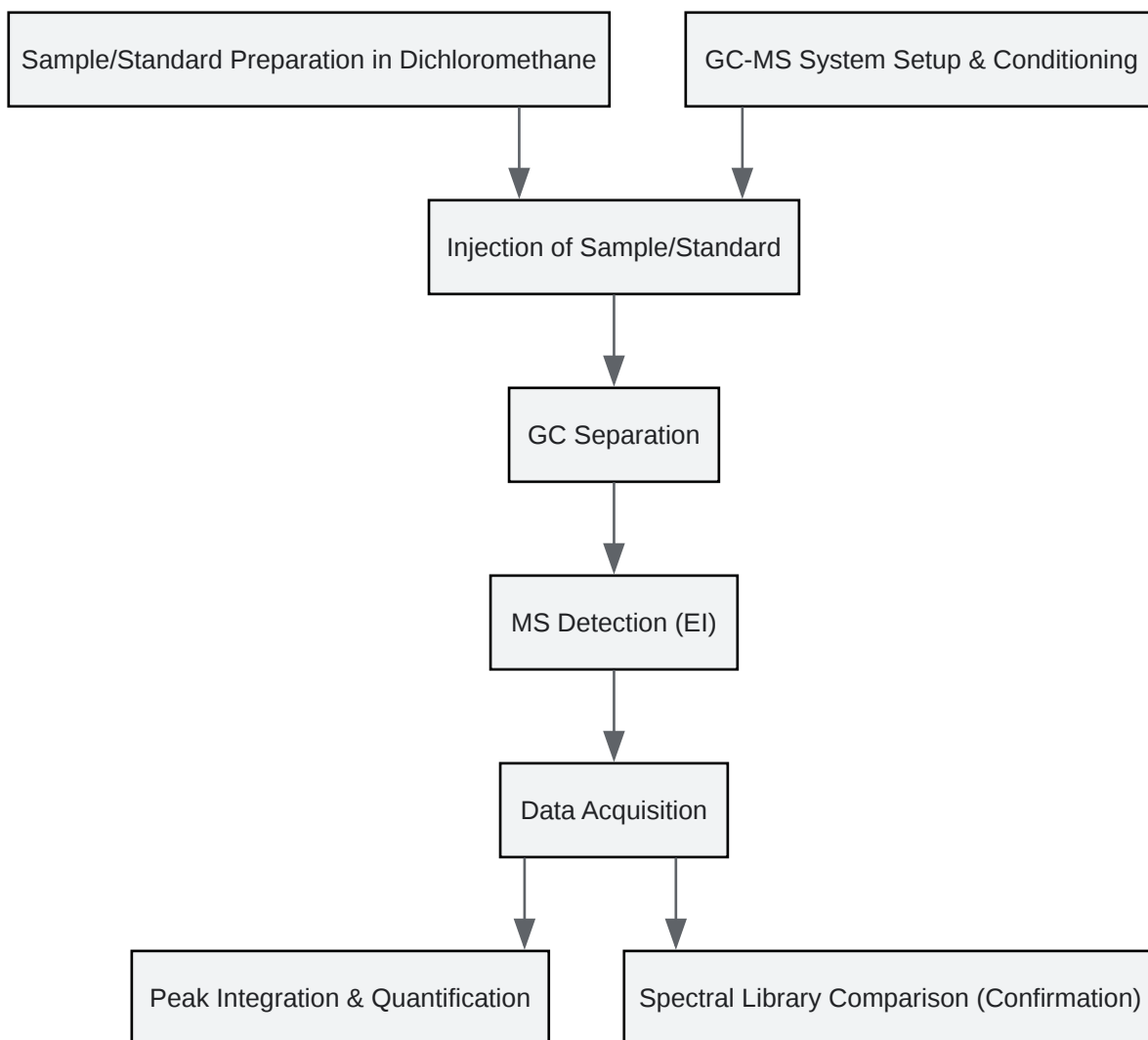
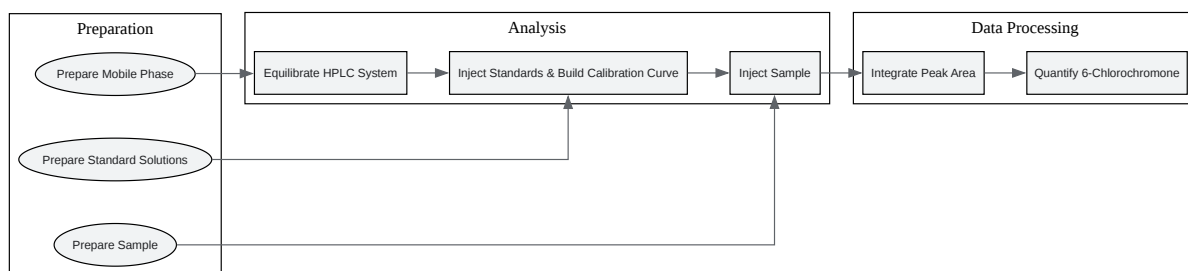
- Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile.
- Gradient:
 - 0-1 min: 30% B
 - 1-10 min: 30% to 80% B
 - 10-12 min: 80% B
 - 12-12.1 min: 80% to 30% B
 - 12.1-15 min: 30% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.

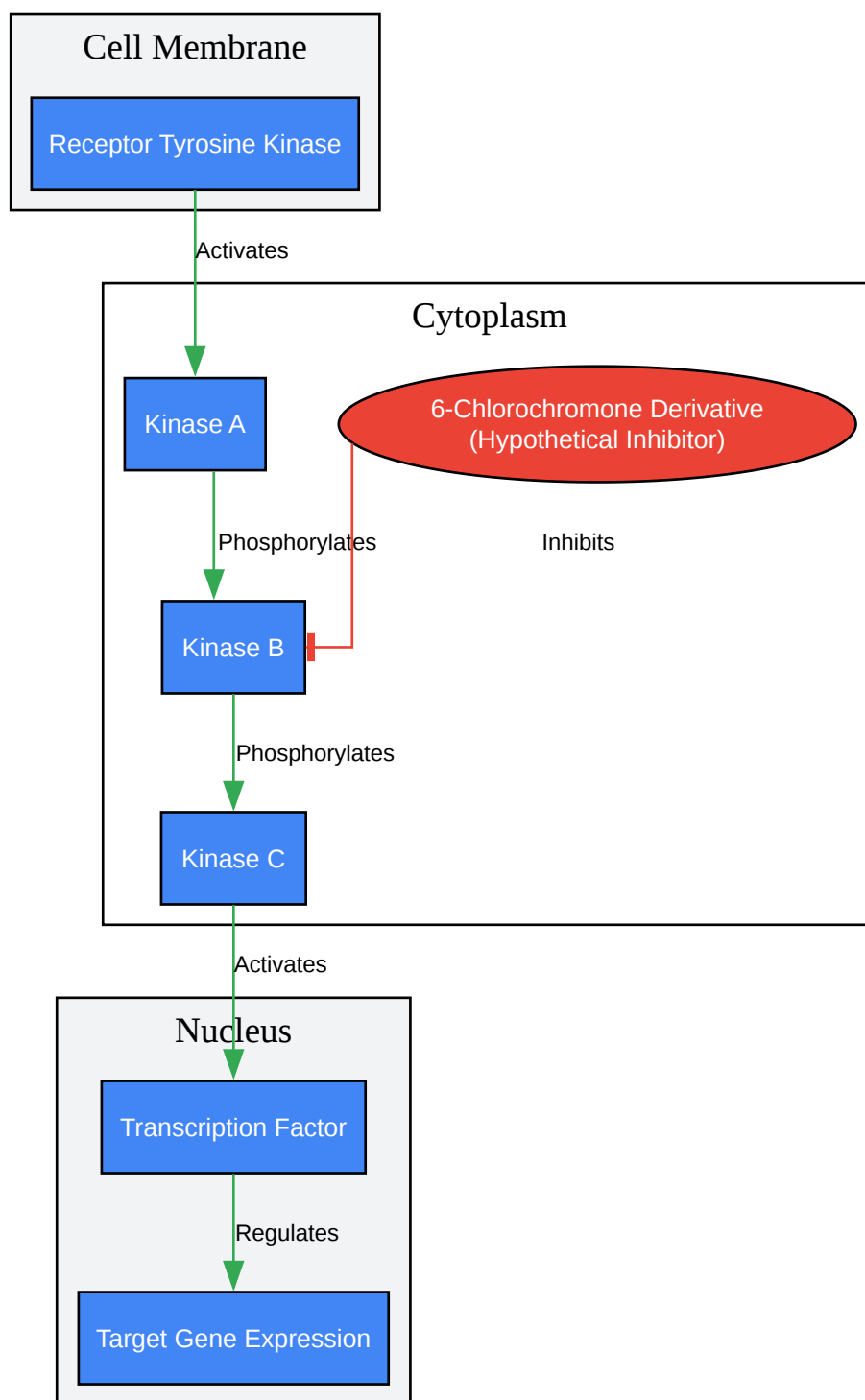
Sample and Standard Preparation

- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **6-Chlorochromone** reference standard and dissolve in 100 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (initial conditions) to cover the desired calibration range (e.g., 0.2, 0.5, 1, 5, 10, 50, 100 µg/mL).

- Sample Preparation: Dissolve the sample containing **6-Chlorochromone** in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

Experimental Workflow





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